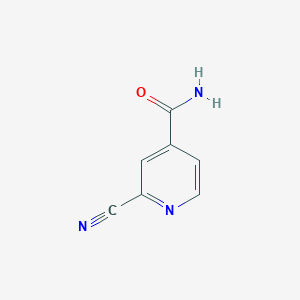
2-シアノイソニコチンアミド
説明
2-Cyanoisonicotinamide is a chemical compound with the molecular formula C7H5N3O . It is also known by other names such as 2-cyanopyridine-4-carboxamide and 2-CYANO-4-PYRIDINECARBOXAMIDE .
Synthesis Analysis
The synthesis of 2-Cyanoisonicotinamide involves a reaction between N-terminal cysteine and 2-cyanoisonicotinamide, which is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of 2-Cyanoisonicotinamide is represented by the InChI string: InChI=1S/C7H5N3O/c8-4-6-3-5 (7 (9)11)1-2-10-6/h1-3H, (H2,9,11) . The Canonical SMILES representation is: C1=CN=C (C=C1C (=O)N)C#N .
Chemical Reactions Analysis
The reaction between N-terminal cysteine and 2-cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
The molecular weight of 2-Cyanoisonicotinamide is 147.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 79.8 Ų .
科学的研究の応用
2-シアノイソニコチンアミドの科学研究における応用を包括的に分析し、6つのユニークな用途に焦点を当てます。
環状ペプチド合成
2-シアノイソニコチンアミドは、N末端システインとの生体適合性クリック反応に使用され、環状ペプチドを迅速に生成します。 この方法は、ジカウイルスプロテアーゼNS2B-NS3などの環状ペプチド阻害剤の合成において、医薬品化学で重要です .
医薬品合成
この化合物は、固相ペプチド合成中に直接異なるリンカーに結合させることができ、医薬品合成において完全に自動化されたプロセスを可能にします .
抗菌ペプチド-PNAコンジュゲート
独自のシステイン-2-シアノイソニコチンアミド(Cys-CINA)クリックケミストリーは、新規な抗菌ペプチド-PNAコンジュゲートの合成に用いられており、高い選択性と効率を示しています .
ペプチド核酸コンジュゲート
2-シアノイソニコチンアミドは、抗菌作用を持つ可能性のあるPNAベースのコンジュゲートの低コストで効率的な合成に適用されてきました .
クリックケミストリーアプリケーション
2-シアノイソニコチンアミドを含むCys-CINAクリックケミストリーは、その高い選択性で注目されており、特定のペプチドコンジュゲートを作成する際に有利です .
生体適合性コンジュゲーション方法
この化合物は、合成中のペプチドをコンジュゲートするための生体適合性のある方法を提供し、治療的に関連する化合物を生成するために不可欠です .
作用機序
Target of Action
2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .
Mode of Action
The mode of action of 2-Cyanoisonicotinamide is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and 2-Cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .
In rice plants, 2-Cyanoisonicotinamide affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .
Biochemical Pathways
The biochemical pathways affected by 2-Cyanoisonicotinamide are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .
Pharmacokinetics
Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .
Result of Action
The result of 2-Cyanoisonicotinamide’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .
生化学分析
Biochemical Properties
2-Cyanoisonicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of macrocyclic peptides. It interacts with N-terminal cysteine residues through a biocompatible click reaction, facilitating the rapid generation of macrocyclic peptides . This interaction is crucial for the formation of peptide inhibitors, such as those targeting the Zika virus protease . The nature of these interactions involves the formation of stable covalent bonds, enhancing the stability and activity of the resulting peptides.
Cellular Effects
2-Cyanoisonicotinamide has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Cyanoisonicotinamide-conjugated peptides have demonstrated potent inhibitory effects on the Zika virus protease, thereby impacting viral replication and cellular response to infection . Additionally, its role in peptide synthesis can lead to changes in cellular metabolism and protein expression profiles.
Molecular Mechanism
The molecular mechanism of 2-Cyanoisonicotinamide involves its interaction with N-terminal cysteine residues, leading to the formation of macrocyclic peptides. This biocompatible click reaction enhances the binding affinity and stability of the peptides . The compound’s ability to form covalent bonds with cysteine residues is key to its function as a peptide inhibitor. This mechanism also involves enzyme inhibition, as seen in the case of the Zika virus protease, where 2-Cyanoisonicotinamide-conjugated peptides exhibit high binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyanoisonicotinamide can change over time. The compound is stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific peptides synthesized. Studies have shown that 2-Cyanoisonicotinamide-conjugated peptides maintain their stability and activity over extended periods, making them suitable for long-term studies .
Dosage Effects in Animal Models
The effects of 2-Cyanoisonicotinamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, there may be threshold effects leading to potential toxicity or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects .
Metabolic Pathways
2-Cyanoisonicotinamide is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of macrocyclic peptides . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound. The involvement of 2-Cyanoisonicotinamide in these pathways underscores its importance in biochemical research and drug development .
Transport and Distribution
Within cells and tissues, 2-Cyanoisonicotinamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target cells, enhancing its biochemical activity. The transport and distribution mechanisms of 2-Cyanoisonicotinamide are critical for its effectiveness in biochemical assays and therapeutic applications .
Subcellular Localization
2-Cyanoisonicotinamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that 2-Cyanoisonicotinamide interacts with the appropriate biomolecules, facilitating its role in peptide synthesis and enzyme inhibition .
特性
IUPAC Name |
2-cyanopyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSESNRQXAFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625208 | |
| Record name | 2-Cyanopyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98273-47-3 | |
| Record name | 2-Cyanopyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?
A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []
Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using 2-cyanoisonicotinamide?
A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)
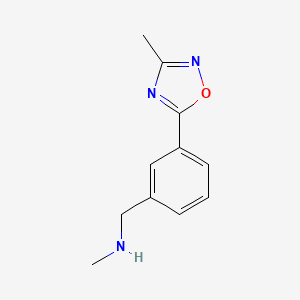
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)
![2-[4-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1358563.png)

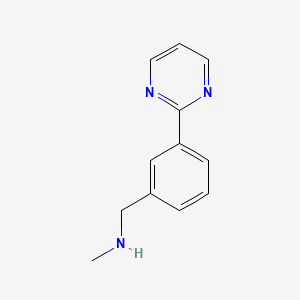
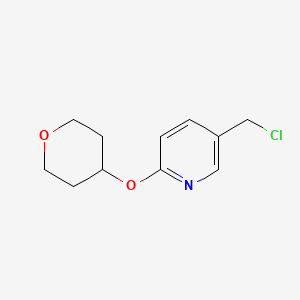
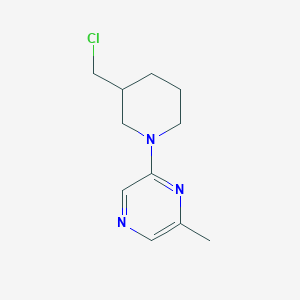
![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)
![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)
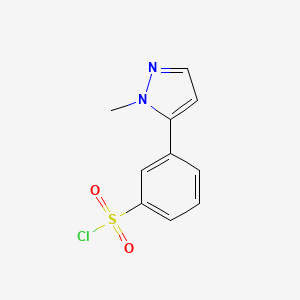
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
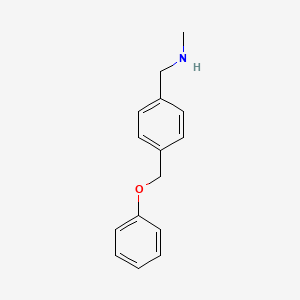
![N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1358577.png)